molecular formula C9H8ClN3O B2613217 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 923694-00-2

3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2613217
CAS No.: 923694-00-2
M. Wt: 209.63
InChI Key: WLYCMJSCVOQDLT-UHFFFAOYSA-N
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Description

“3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are known for their versatility in drug discovery .


Synthesis Analysis

The synthesis of oxadiazoles often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClN3O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,1H3 .


Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to “this compound”, have been highlighted for their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 209.63 .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthetic pathways to create a range of heterocyclic derivatives containing the 1,3,4-oxadiazole moiety, which demonstrates significant potential in medicinal chemistry due to their biological activities. For instance, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been explored, highlighting the structural versatility and potential application of these compounds in developing new therapeutic agents (El‐Sayed et al., 2008).

Anticancer Activity

Several studies have focused on the anticancer properties of 1,3,4-oxadiazole derivatives. For example, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been investigated for their anticancer activities, suggesting that the incorporation of the tetrahydropyridine (THP) moiety may enhance the biological activity of 1,3,4-oxadiazole derivatives (Redda & Gangapuram, 2007).

Optical Properties

The optical properties of novel derivatives, such as fluorescence characteristics, have been studied, indicating potential applications in materials science. For instance, the synthesis, characterization, and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been examined, showcasing their suitability for various technological applications due to their distinct absorption and emission properties (Ge et al., 2014).

Antimicrobial and Antibacterial Activity

The antimicrobial and antibacterial potential of 1,3,4-oxadiazole derivatives has also been a subject of interest. Research into synthesizing new oxoethylthio-1,3,4-oxadiazole derivatives and evaluating their in vitro antibacterial activity demonstrates the potential of these compounds in addressing resistant bacterial infections (Raval et al., 2014).

Structural Analysis and Coordination Polymers

The creation of coordination polymers using oxadiazol-pyridine ligands has been explored, revealing insights into the structural diversities and potential applications of these complexes in materials science and catalysis. For example, the synthesis, structural diversities, and characterization of a series of coordination polymers with two isomeric oxadiazol-pyridine ligands highlight the versatility and functional potential of these compounds (Ding et al., 2017).

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation .

Future Directions

The future directions for “3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine” could involve further exploration of its potential as an anti-infective agent, given the known activities of other oxadiazoles . Additionally, its synthesis could be optimized for better yield and purity .

Properties

IUPAC Name

5-(1-chloroethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYCMJSCVOQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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